Tribromoethanol

Description

major descriptor (66-90); on-line search ETHANOL (66-90); INDEX MEDICUS search this compound (66-90)

Structure

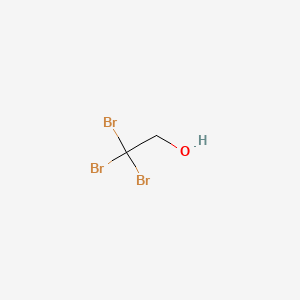

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-tribromoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br3O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSDPIBEUFTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023698 | |

| Record name | 2,2,2-Tribromoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-80-9 | |

| Record name | Tribromoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromoethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Tribromoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-tribromoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149JI83A44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tribromoethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoethanol, a halogenated alcohol, has a long history of use as an anesthetic, particularly in veterinary medicine and biomedical research. Its primary mechanism of action involves the positive allosteric modulation of inhibitory neurotransmitter receptors, specifically the γ-aminobutyric acid type A (GABA-A) and glycine receptors. This guide provides a comprehensive technical overview of the molecular mechanisms underlying the anesthetic and sedative effects of this compound, drawing upon available data and analogous compounds. It details the signaling pathways, presents available quantitative data, and outlines the experimental protocols used to elucidate its function.

Introduction

2,2,2-Tribromoethanol (C₂H₃Br₃O) is a solid chemical compound that acts as a central nervous system depressant. Historically, it was used as a basal anesthetic in humans and continues to be used for anesthesia in laboratory animals, often in a solution with tert-amyl alcohol under the trade name Avertin. Its anesthetic properties are attributed to its ability to enhance the activity of the brain's primary inhibitory neurotransmitter systems. Understanding the precise mechanism of action of this compound is crucial for its appropriate use in research settings and for the broader understanding of anesthetic pharmacology.

Core Mechanism of Action: Potentiation of Inhibitory Neurotransmission

The anesthetic effects of this compound are primarily mediated through its interaction with two key ligand-gated ion channels in the central nervous system: the GABA-A receptor and the glycine receptor. This compound acts as a positive allosteric modulator of these receptors. This means that it binds to a site on the receptor protein that is distinct from the binding site of the endogenous agonist (GABA or glycine). This binding event does not open the channel directly but rather enhances the effect of the agonist when it binds, leading to an increased influx of chloride ions (Cl⁻) into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to generalized central nervous system depression, sedation, and anesthesia.

Interaction with the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain. The binding of GABA to its receptor opens an intrinsic chloride channel, leading to neuronal hyperpolarization. This compound enhances the function of the GABA-A receptor, a mechanism shared with many other anesthetics, sedatives, and anxiolytics.

While specific quantitative data for the binding affinity (Ki) and potency (EC50) of this compound at various GABA-A receptor subunit combinations are not extensively available in publicly accessible literature, studies on its close structural analog, trichloroethanol, provide valuable insights. For instance, trichloroethanol potentiates GABA-activated chloride currents in a concentration-dependent manner.[1] It is highly probable that this compound exhibits a similar profile.

The subunit composition of the GABA-A receptor significantly influences its sensitivity to modulation by different compounds. Receptors containing δ subunits, often located extrasynaptically, are particularly sensitive to low concentrations of ethanol and may also be key targets for this compound.[2]

Interaction with the Glycine Receptor

The glycine receptor is the major mediator of fast inhibitory neurotransmission in the spinal cord and brainstem. Similar to the GABA-A receptor, it is a ligand-gated chloride channel. Positive allosteric modulation of the glycine receptor by this compound contributes to its muscle relaxant and hypnotic effects.

Electrophysiological studies on other alcohols, such as ethanol, have demonstrated potentiation of glycine-evoked currents.[1] It is well-established that alcohols can enhance the function of glycine receptors, and this compound is expected to follow this pattern.[3]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the enhancement of inhibitory neurotransmission. This can be visualized as a direct impact on the postsynaptic membrane potential.

Caption: Signaling pathway of this compound's action on inhibitory neurotransmitter receptors.

The experimental workflow to determine the effect of this compound on these receptors typically involves heterologous expression of receptor subunits in a host system, followed by electrophysiological recording.

Caption: General experimental workflow for studying the effects of this compound.

Quantitative Data

Specific quantitative data on the potency and efficacy of this compound as a modulator of GABA-A and glycine receptors is limited in the readily available scientific literature. However, data from analogous compounds like trichloroethanol and ethanol provide a framework for understanding its likely quantitative profile.

| Parameter | Receptor Type | Compound | Value | Species/System | Reference |

| Potency (EC₅₀) | GABA-A | Trichloroethanol | 3.0 ± 1.4 mM | Mouse Hippocampal Neurons | [1] |

| Efficacy (Eₘₐₓ) | GABA-A | Trichloroethanol | 576 ± 72% of control | Mouse Hippocampal Neurons | [1] |

| Potentiation | Glycine (α1) | Ethanol (100 mM) | Significant potentiation | Recombinant (HEK 293) | [1] |

| Potentiation | GABA-A (α2β1γ2L) | Ethanol (100 mM) | 48 ± 2% potentiation | Recombinant (Xenopus oocytes) | [2] |

Note: This table includes data for analogous compounds due to the limited availability of specific data for this compound. The values should be considered as estimates of the potential range of this compound's activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited or analogous to those required to characterize the interaction of this compound with GABA-A and glycine receptors.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This technique is employed to study the modulatory effects of this compound on recombinant GABA-A or glycine receptors expressed in a mammalian cell line.

Objective: To determine if this compound potentiates agonist-evoked currents and to quantify its potency and efficacy.

Materials:

-

HEK293 cells

-

Plasmids containing cDNAs for the desired GABA-A or glycine receptor subunits (e.g., α1, β2, γ2 for GABA-A; α1 for glycine)

-

Transfection reagent

-

Cell culture medium and supplements

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

GABA or glycine stock solution

-

This compound stock solution

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in standard medium. Cells are then transiently transfected with the plasmids encoding the receptor subunits using a suitable transfection reagent. A marker gene (e.g., GFP) is often co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.

-

Electrophysiological Recording:

-

A coverslip with transfected cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

A whole-cell patch-clamp configuration is established on a GFP-positive cell. The cell is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

A baseline response is established by applying a concentration of GABA or glycine that elicits a submaximal current (e.g., EC₁₀-EC₂₀).

-

To test for modulation, this compound is co-applied with the same concentration of the agonist.

-

To determine the dose-response relationship, various concentrations of this compound are co-applied with a fixed concentration of the agonist.

-

-

Data Analysis:

-

The peak amplitude of the inward current is measured for each condition.

-

The percentage potentiation is calculated as: [((I_agonist+TBE / I_agonist) - 1) * 100]

-

A dose-response curve is constructed by plotting the percentage potentiation against the concentration of this compound. The EC₅₀ and maximal efficacy are determined by fitting the data to a sigmoidal function.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is commonly used for expressing and characterizing ion channels, including GABA-A and glycine receptors.

Objective: To assess the modulatory effect of this compound on receptor function in a robust expression system.

Materials:

-

Xenopus laevis oocytes

-

cRNAs encoding the desired receptor subunits

-

Microinjection setup

-

Two-electrode voltage clamp setup

-

Recording solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5 with NaOH.

-

Agonist and this compound stock solutions.

Methodology:

-

Oocyte Preparation and Injection: Stage V-VI oocytes are harvested and defolliculated. The cRNAs for the receptor subunits are injected into the oocytes. The oocytes are then incubated for 1-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in the recording chamber and perfused with ND96 solution.

-

Two microelectrodes are inserted into the oocyte to clamp the membrane potential, typically at -70 mV.

-

The agonist is applied at a submaximal concentration (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

-

This compound is then co-applied with the agonist to assess modulation.

-

-

Data Analysis: Data analysis is performed similarly to the patch-clamp experiments to determine the percentage potentiation, EC₅₀, and efficacy.

Conclusion

The primary mechanism of action of this compound is the positive allosteric modulation of GABA-A and glycine receptors, leading to enhanced inhibitory neurotransmission and consequent central nervous system depression. While specific quantitative data for this compound remain to be fully elucidated in the public domain, the well-established effects of structurally related alcohols provide a strong basis for understanding its pharmacological profile. The experimental protocols outlined in this guide provide a framework for future research to precisely quantify the interaction of this compound with specific receptor subtypes, which will further refine our understanding of this widely used anesthetic agent.

References

- 1. Effects of ethanol on recombinant glycine receptors expressed in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subunit mutations affect ethanol actions on GABAA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anesthetic and ethanol effects on spontaneously opening glycine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Avertin: A Technical History of Tribromoethanol in Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoethanol, commercially known as Avertin, holds a significant place in the history of anesthesia for both human and veterinary medicine. Once a widely used anesthetic, particularly in laboratory research, its application has seen a steep decline due to safety concerns and the development of superior alternatives. This technical guide provides a comprehensive overview of the history of this compound's use in research, detailing its properties, experimental protocols, and the factors that led to its diminished role.

Initially introduced into human clinical practice in the 1920s, Avertin was a welcome alternative to the limited anesthetic options of the time, such as diethyl ether and chloroform.[1] It was administered to humans as a general anesthetic or a basal narcotic to induce unconsciousness before the administration of other anesthetics, with rectal administration being a favored method in pediatrics and for anxious patients.[2] However, its use in humans was discontinued in the late 1940s due to associations with hepatic damage.[3]

Despite its discontinuation in humans, this compound found a new and lasting role in the laboratory, becoming a popular injectable anesthetic for small animals, especially rodents.[2] Its ease of use, rapid induction of anesthesia, and lack of need for specialized equipment made it a convenient choice for short surgical procedures.[1][4] However, the commercial production of pharmaceutical-grade Avertin ceased, meaning researchers had to compound their own solutions from non-pharmaceutical-grade reagents.[1] This introduced variability and safety concerns that have led to its use being discouraged and highly regulated by institutional animal care and use committees (IACUCs).[5][6]

Mechanism of Action

Electrophysiological studies have shown that this compound acts as a positive allosteric modulator of the inhibitory GABA-A and glycine receptors.[2][7] This mechanism is similar to that of other anesthetic agents like 2,2,2-trichloroethanol.[2] By enhancing the activity of these inhibitory neurotransmitter receptors, this compound leads to central nervous system depression, resulting in anesthesia.[8][9]

Mechanism of action of this compound.

Advantages and Disadvantages in a Research Context

The use of this compound in a research setting presents a balance of distinct advantages and significant disadvantages that researchers must carefully consider.

| Advantages | Disadvantages |

| Rapid Induction: Anesthesia is induced quickly, typically within 1-2 minutes.[10][11] | Irritant: It is an irritant, especially at high doses and concentrations, and can cause adhesions after intraperitoneal injections.[11][12] |

| Sufficient Anesthesia: Provides adequate surgical anesthesia for short procedures, lasting up to 30 minutes.[11] | Toxicity of Degraded Solutions: Degrades in the presence of heat or light, producing toxic byproducts (dibromoacetaldehyde and hydrobromic acid) that are nephrotoxic and hepatotoxic.[12][13][14] |

| Injectable Administration: Avoids occupational health risks associated with volatile anesthetics.[10][12] | Post-Anesthetic Complications: Administration of degraded solutions has been linked to post-anesthetic illness and death.[13] It can also cause intestinal ileus.[10][12] |

| Good Safety Margin (when used properly): When prepared and administered correctly, it can have a good margin of safety.[10] | Variability: The duration and depth of anesthesia can be variable and unpredictable.[3][13] |

| Non-Controlled Substance: Not subject to federal or state drug enforcement regulations.[3] | Lack of Pharmaceutical-Grade Product: No longer available in a pharmaceutical-grade formulation, requiring researchers to prepare their own solutions.[10][13] |

Experimental Protocols

The discontinuation of pharmaceutical-grade Avertin necessitates that researchers prepare their own solutions. The following protocols are based on guidelines provided by various institutional animal care and use committees.

Preparation of this compound Solution

Materials:

-

2,2,2-Tribromoethanol powder[10]

-

Sterile diluent (e.g., sterile saline or distilled water at neutral pH)

-

Sterile 0.2 µm filter[10]

-

Light-protected sterile containers (e.g., amber vials or foil-wrapped tubes)

Stock Solution Preparation (Example):

-

Dissolve 2.5 g of 2,2,2-tribromoethanol in 5 ml of amylene hydrate. This may require warming to approximately 40°C and vigorous stirring.[5]

-

Store the stock solution at 4°C, protected from light. The stock solution is stable for up to 6 months.[13]

Working Solution Preparation (Example 1.25%):

-

Add the stock solution to a sterile diluent to achieve the desired final concentration. For a 1.25% solution, for example, the stock can be diluted in sterile distilled water to a final volume of 200 ml.[5]

-

Filter sterilize the working solution through a 0.2 µm filter into a sterile, light-protected container.

-

The working solution should be stored at 4°C and is stable for about two weeks.[11][13] It is crucial to discard any solution that is past its expiration date, has changed color (to yellow), or has formed a precipitate.[13][15]

Workflow for the preparation of this compound solution.

Administration and Dosage

This compound is typically administered via intraperitoneal (IP) injection in rodents.[10][6]

| Parameter | Value |

| Route of Administration | Intraperitoneal (IP)[6] |

| Dosage (Mice) | 125-300 mg/kg (commonly 250 mg/kg)[10][12] |

| Induction Time | 1-2 minutes[10][11] |

| Duration of Anesthesia | 15-30 minutes[13][15] |

| Recovery Time (Return of Righting Reflex) | 40-90 minutes[10][11] |

Important Considerations:

-

Only one injection should be given for a survival procedure. If anesthesia is inadequate, the animal should be allowed to recover and not used. A second injection necessitates a terminal procedure.[11]

-

The pH of the working solution should be tested before each use. A pH below 5.0 indicates degradation and the solution must be discarded.[11]

-

The use of this compound is generally discouraged for repeated procedures due to the risk of adhesions and other adverse effects.[3][15]

Decline in Use and Current Status

The use of this compound in research has significantly declined for several key reasons:

-

Discontinuation of Pharmaceutical-Grade Product: The lack of a commercially available, quality-controlled product introduces risks of contamination, inconsistency, and improper preparation.[1][6]

-

Toxicity and Adverse Effects: The potential for severe side effects, including peritonitis, adhesions, intestinal ileus, and death, has made its use controversial.[3][10][13] Morbidity rates have been reported to be as high as 30-60% in some studies.[3]

-

Availability of Safer Alternatives: The development and widespread availability of safer and more reliable anesthetics, such as isoflurane and ketamine/xylazine combinations, have provided superior options for researchers.[5][15]

Today, the use of this compound is highly regulated by IACUCs, and its application typically requires strong scientific justification.[1][6] It is often relegated to acute terminal studies or specific procedures where other anesthetics may be contraindicated.[8]

Conclusion

This compound, or Avertin, played a pivotal role in the history of anesthesia, transitioning from human medicine to a widely used tool in laboratory animal research. Its rapid induction and ease of use made it a valuable asset for many years. However, the cessation of its pharmaceutical-grade production, coupled with significant safety concerns and the availability of better alternatives, has led to a dramatic decline in its use. For modern researchers, a thorough understanding of its history, properties, and the stringent protocols required for its preparation and use is essential for ensuring both animal welfare and the integrity of scientific research. The story of Avertin serves as a critical case study in the evolution of anesthetic practices and the continuous drive for safer and more reliable research methodologies.

References

- 1. ndsu.edu [ndsu.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. unthsc.edu [unthsc.edu]

- 5. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. This compound [medbox.iiab.me]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.uga.edu [research.uga.edu]

- 11. research.ucdavis.edu [research.ucdavis.edu]

- 12. unthsc.edu [unthsc.edu]

- 13. iacuc.wsu.edu [iacuc.wsu.edu]

- 14. research.utsa.edu [research.utsa.edu]

- 15. research.uky.edu [research.uky.edu]

An In-depth Technical Guide to the Chemical Properties and Synthesis of 2,2,2-Tribromoethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Tribromoethanol, also known under the trade name Avertin, is a halogenated alcohol with the chemical formula C₂H₃Br₃O. Historically used as a general anesthetic in humans, its primary application today is as an anesthetic agent for laboratory animals, particularly rodents.[1] Its rapid induction of and recovery from anesthesia make it a valuable tool for short surgical procedures in research settings. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of 2,2,2-Tribromoethanol, tailored for a scientific audience.

Chemical Properties

2,2,2-Tribromoethanol is a white crystalline solid with a slight aromatic odor.[2] It is unstable in the presence of air and light, and its aqueous and alcoholic solutions can decompose upon exposure to light.[2]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃Br₃O | [1] |

| Molecular Weight | 282.76 g/mol | [3] |

| CAS Number | 75-80-9 | [1] |

| Melting Point | 73-81 °C | [3] |

| Boiling Point | 92-93 °C at 10 mmHg | [3] |

| Density | ~2.866 g/cm³ | [3] |

| Appearance | White to yellowish crystalline powder or chunks | [3] |

| Solubility in Water | Partially soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, and DMSO | [1][3] |

| Stability | Light and air sensitive; decomposes in heat and light | [2][4] |

Synthesis of 2,2,2-Tribromoethanol

The synthesis of 2,2,2-Tribromoethanol can be achieved through the reduction of tribromoacetaldehyde (bromal). Tribromoacetaldehyde itself can be synthesized from the bromination of paraldehyde.

Synthesis of Tribromoacetaldehyde from Paraldehyde

A common method for the synthesis of tribromoacetaldehyde involves the reaction of paraldehyde with bromine in the presence of a catalyst, such as sulfur.

Caption: Synthesis of Tribromoacetaldehyde from Paraldehyde and Bromine.

-

To a mixture of 720 g of bromine and 1.5 g of sulfur, slowly add 69 g of dry paraldehyde.

-

The reaction will proceed exothermically.

-

After the initial reaction subsides, heat the mixture at 60-80°C for 2 hours.

-

Distill the crude product.

-

Purify the collected distillate by vacuum distillation, collecting the fraction at 71-74°C (2.4 kPa) to yield tribromoacetaldehyde.

Synthesis of 2,2,2-Tribromoethanol from Tribromoacetaldehyde

The final step in the synthesis is the reduction of the aldehyde group of tribromoacetaldehyde to a primary alcohol. This can be accomplished using a suitable reducing agent.

Caption: Reduction of Tribromoacetaldehyde to 2,2,2-Tribromoethanol.

-

Note: A specific detailed protocol for this reduction was not found in the initial search. The following is a general procedure for aldehyde reduction.

-

Dissolve tribromoacetaldehyde in a suitable solvent (e.g., ethanol, diethyl ether) in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄), to the cooled aldehyde solution while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

-

Quench the reaction by carefully adding water or a dilute acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield crude 2,2,2-Tribromoethanol.

-

The crude product can be purified by recrystallization or distillation.

Preparation of Anesthetic Solution

For its use as an anesthetic in laboratory animals, 2,2,2-Tribromoethanol is typically prepared as a solution in tert-amyl alcohol (amylene hydrate), which improves its solubility and also acts as a weak hypnotic.

Experimental Protocol: Preparation of Avertin Solution

This protocol describes the preparation of a stock solution and a working solution for intraperitoneal injection in rodents.

Materials:

-

2,2,2-Tribromoethanol powder

-

tert-Amyl alcohol (2-methyl-2-butanol)

-

Sterile physiological saline (0.9% NaCl) or sterile water

-

Magnetic stirrer and stir bar

-

Sterile dark glass bottles

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Preparation of the 100% Stock Solution:

-

In a dark glass bottle, dissolve 10 g of 2,2,2-Tribromoethanol powder in 10 mL of tert-amyl alcohol.

-

Place a sterile magnetic stir bar in the bottle and stir on a magnetic stirrer until the powder is completely dissolved. This may take several hours. Gentle warming to approximately 40°C can aid dissolution.

-

Store the stock solution in the dark at room temperature. Refrigeration may cause the 2,2,2-Tribromoethanol to precipitate. The stock solution is stable for several months when protected from light.

-

-

Preparation of the 2.5% Working Solution:

-

To prepare a 2.5% (w/v) working solution, dilute the 100% stock solution with sterile physiological saline. For example, to make 40 mL of working solution, add 1 mL of the stock solution to 39 mL of sterile saline.

-

Mix the solution thoroughly.

-

Filter-sterilize the working solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

The working solution should be stored at 4°C and protected from light. It is recommended to prepare the working solution fresh and use it within a few days to a week, as it is prone to degradation.

-

Important Safety Note: 2,2,2-Tribromoethanol and its degradation products can be toxic. Always handle the compound and its solutions in a well-ventilated area and wear appropriate personal protective equipment. Solutions should be visually inspected for any discoloration or precipitation before use; any such changes indicate degradation, and the solution should be discarded.

Mechanism of Action as an Anesthetic

The anesthetic effects of 2,2,2-Tribromoethanol are primarily mediated through its interaction with inhibitory neurotransmitter receptors in the central nervous system. Specifically, it acts as a positive allosteric modulator of both γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors.

Caption: Anesthetic Mechanism of 2,2,2-Tribromoethanol via GABA-A and Glycine Receptor Modulation.

By binding to these receptors at a site distinct from the endogenous ligand binding site, 2,2,2-Tribromoethanol enhances the effect of GABA and glycine. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. The overall effect is a depression of the central nervous system, leading to sedation and anesthesia. This mechanism is similar to that of other general anesthetics, such as ethanol and barbiturates.[5]

Conclusion

2,2,2-Tribromoethanol remains a significant chemical tool in biomedical research, primarily for its role as an anesthetic in small laboratory animals. A thorough understanding of its chemical properties, proper preparation for use, and mechanism of action is crucial for its safe and effective application. Researchers and drug development professionals should be aware of its stability issues and the importance of using freshly prepared, non-degraded solutions to avoid toxicity and ensure animal welfare. The synthetic pathways described provide a basis for its chemical production, while the elucidation of its effects on GABA-A and glycine receptors offers insight into its anesthetic properties and potential for further pharmacological investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [medbox.iiab.me]

- 4. discofinechem.com [discofinechem.com]

- 5. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]

Tribromoethanol as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tribromoethanol and its function as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close structural analog, trichloroethanol, to provide insights into its potential efficacy and mechanism of action. The document details the molecular basis of GABA-A receptor modulation, experimental protocols for assessing modulator activity, and the potential signaling pathways involved. This guide is intended to be a valuable resource for researchers in neuroscience and pharmacology, as well as professionals engaged in the development of novel therapeutics targeting the GABAergic system.

Introduction to GABA-A Receptors and Allosteric Modulation

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] It is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2] The receptor is a pentameric structure composed of various subunits, with the most common isoform in the mammalian brain consisting of two α, two β, and one γ subunit.[2]

Positive allosteric modulators (PAMs) of the GABA-A receptor are compounds that do not directly activate the receptor but bind to a site distinct from the GABA binding site.[1] This binding event induces a conformational change in the receptor that enhances the effect of GABA, typically by increasing the frequency or duration of channel opening.[1] This potentiation of GABAergic inhibition underlies the therapeutic effects of many anxiolytic, sedative, and anesthetic drugs.[1]

This compound and its Analog Trichloroethanol

This compound (TBE), often known by its trade name Avertin, is a halogenated alcohol that has been used as an anesthetic agent. Its mechanism of action is believed to involve the positive allosteric modulation of GABA-A receptors, similar to other anesthetic agents. Due to a scarcity of specific quantitative data on this compound's interaction with GABA-A receptors in the scientific literature, this guide will utilize data from its close structural and functional analog, trichloroethanol. Trichloroethanol is the active metabolite of the sedative-hypnotic chloral hydrate and has been studied for its effects on GABA-A receptors.[3]

Quantitative Data on Trichloroethanol's Modulation of GABA-A Receptors

Electrophysiological studies on mouse hippocampal neurons have provided quantitative data on the potentiation of GABA-activated chloride currents by trichloroethanol. These findings offer a valuable proxy for understanding the potential effects of this compound.

| Compound | Receptor/Cell Type | GABA Concentration | EC50 of Potentiation | Maximal Potentiation (% of control) | Reference |

| Trichloroethanol | Mouse Hippocampal Neurons | 1 µM | 3.0 ± 1.4 mM | 576 ± 72% | [3] |

Table 1: Quantitative data for the potentiation of GABA-A receptor currents by trichloroethanol. This data is presented as a surrogate for this compound due to the lack of available specific data.

Mechanism of Action

The positive allosteric modulation of GABA-A receptors by halogenated alcohols like trichloroethanol, and presumably this compound, is thought to occur at a binding site within the transmembrane domains (TMDs) of the receptor subunits.[3] Studies on related compounds have identified specific amino acid residues within the TMDs that are critical for the modulatory effects of anesthetics.[3] It is hypothesized that binding to this site stabilizes the open state of the ion channel, thereby prolonging the inhibitory postsynaptic current.

Below is a diagram illustrating the proposed signaling pathway of GABA-A receptor modulation by a positive allosteric modulator like this compound.

Caption: Signaling pathway of GABA-A receptor positive allosteric modulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the positive allosteric modulation of GABA-A receptors by compounds like this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying the function of ion channels expressed in a heterologous system.

Objective: To quantify the potentiation of GABA-evoked currents by this compound in Xenopus oocytes expressing specific GABA-A receptor subunit combinations.

Methodology:

-

Oocyte Preparation: Harvest oocytes from female Xenopus laevis frogs. Defolliculate the oocytes manually or enzymatically with collagenase.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

-

Drug Application:

-

Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal current (e.g., EC10-EC20).

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Construct a concentration-response curve and determine the EC50 for potentiation.

-

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Whole-Cell Patch-Clamp in HEK293 Cells

This technique allows for the detailed study of ion channel kinetics and pharmacology in a mammalian cell line.

Objective: To characterize the effect of this compound on the kinetics of GABA-A receptor-mediated currents in HEK293 cells.

Methodology:

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in appropriate media.

-

Transiently or stably transfect the cells with plasmids encoding the desired GABA-A receptor subunits.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

-

Perfuse the chamber with an external solution.

-

Using a glass micropipette filled with an internal solution, form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Use a rapid solution exchange system to apply GABA and this compound to the cell.

-

Apply a brief pulse of a low concentration of GABA to establish a baseline current.

-

Co-apply GABA with this compound and record the changes in current amplitude, activation, and deactivation kinetics.

-

-

Data Analysis:

-

Measure the peak current amplitude, rise time, and decay time constant of the GABA-evoked currents in the absence and presence of this compound.

-

Analyze changes in channel open probability and desensitization rates.

-

Caption: Experimental workflow for Whole-Cell Patch-Clamp analysis.

Conclusion

This compound, likely acting through a mechanism similar to its analog trichloroethanol, is a positive allosteric modulator of the GABA-A receptor. It enhances the inhibitory effects of GABA, which underlies its anesthetic properties. While specific quantitative data for this compound remains elusive in the current body of scientific literature, the provided data for trichloroethanol and the detailed experimental protocols offer a strong framework for future research in this area. Further investigation is warranted to fully characterize the pharmacological profile of this compound and its potential as a tool for studying GABA-A receptor function or as a lead compound in drug development.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

Tribromoethanol (Avertin): Regulatory Status and Research Guidelines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory status of Tribromoethanol, commonly known by its former brand name Avertin, for research purposes. It delves into its classification, handling protocols, and the necessary institutional oversight required for its use in laboratory settings. This document is intended to serve as a critical resource for ensuring compliance and ethical standards in animal-based research.

Executive Summary

This compound (TBE) is an injectable anesthetic agent frequently used for short-duration surgical procedures in rodents, particularly mice. A key aspect of its regulatory profile is that This compound is not a controlled substance under the regulations of the Drug Enforcement Administration (DEA) in the United States, nor is it subject to federal or state drug enforcement regulations.[1][2][3] This classification distinguishes it from many other anesthetic agents that require stringent licensing and tracking.

However, the use of this compound in research is far from unregulated. It is available only as a non-pharmaceutical grade compound, a critical factor that places it under the strict scrutiny of Institutional Animal Care and Use Committees (IACUCs).[1][4] Concerns regarding its potential for adverse effects, such as peritonitis and mortality if improperly prepared or stored, have led to the establishment of rigorous institutional policies governing its use.[2][3][5]

Regulatory and Legal Status

The primary takeaway for researchers is that this compound is not listed on the DEA's schedules of controlled substances.[6][7][8] This means its purchase and use do not require a DEA license. However, this lack of federal control is counterbalanced by a high degree of institutional and ethical oversight.

Key Regulatory Points:

-

Not a DEA Controlled Substance: TBE is not classified under any of the five schedules of the Controlled Substances Act in the United States.[6][7][8]

-

Non-Pharmaceutical Grade: The commercial production of pharmaceutical-grade TBE (Avertin®) was discontinued years ago.[2][4][9] Researchers must prepare their own solutions from the bulk chemical, which necessitates strict quality control.

-

IACUC Oversight is Mandatory: Due to its non-pharmaceutical grade status and potential for harm to research animals, the use of TBE requires explicit approval from an IACUC.[9][10][11] Scientific justification for its use over available pharmaceutical-grade alternatives is almost always required.[1][10][11]

Comparison of Anesthetic Agent Regulations

To provide context, the following table compares the regulatory and handling requirements for this compound against a common controlled substance anesthetic, Ketamine.

| Feature | This compound (Avertin) | Ketamine |

| DEA Controlled Substance | No[1][2][3] | Yes (Schedule III) |

| Regulatory Body | Institutional Animal Care and Use Committee (IACUC) at the local institutional level.[9][10][11] | Drug Enforcement Administration (DEA) at the federal level, supplemented by state pharmacy boards and IACUC at the institutional level. |

| Licensing Requirements | No DEA license required. Researchers must have an approved IACUC protocol. | Requires a DEA license for the principal investigator and adherence to strict storage, logging, and disposal protocols. |

| Grade | Non-pharmaceutical grade. Must be prepared in the lab.[1][4] | Pharmaceutical grade. Available in commercially prepared, sterile solutions. |

| Justification for Use | Scientific necessity for its use over pharmaceutical-grade alternatives must be justified in the IACUC protocol.[1][10][11] Cost savings is not an acceptable justification.[1][2] | Generally accepted as a standard anesthetic; justification is typically related to the specific needs of the surgical procedure. |

Experimental Protocols: Preparation and Handling of this compound

The safe and effective use of this compound is critically dependent on the correct preparation and storage of the anesthetic solution. Degradation of TBE can lead to the formation of toxic byproducts, dibromoacetaldehyde and hydrobromic acid, which are irritants and can cause severe adverse effects in animals.[1]

Stock Solution Preparation (100% w/v)

This protocol outlines the standard procedure for preparing a 100% stock solution of this compound.

Materials:

-

2,2,2-Tribromoethanol powder

-

Tert-amyl alcohol

-

Sterile, light-protected container (e.g., amber bottle)

-

Stir plate and stir bar

-

Scale

-

Fume hood

Procedure:

-

In a chemical fume hood, dissolve 2.5 grams of 2,2,2-tribromoethanol in 5 ml of tert-amyl alcohol.[5]

-

Gentle warming (to approximately 40°C) and vigorous stirring may be required to fully dissolve the powder.[5]

-

Once dissolved, this creates a 100% w/v stock solution.

-

Store the stock solution in a tightly sealed, dark bottle and refrigerate at 2-8°C.[2][5]

-

The stock solution should be labeled with the preparation date and an expiration date of six months.[4] Discard if the solution appears yellow, as this indicates degradation.[9]

Working Solution Preparation (e.g., 12.5 mg/mL)

This protocol describes the dilution of the stock solution to a working concentration for administration.

Materials:

-

100% TBE stock solution

-

Sterile Phosphate Buffered Saline (PBS) or sterile saline

-

0.22 or 0.5 micron sterile filter

-

Sterile, light-protected storage containers

Procedure:

-

To prepare a 12.5 mg/mL working solution, add the 100% TBE stock solution to sterile PBS to a final volume of 200 ml.[5]

-

Filter sterilize the final solution through a 0.5 micron filter into a sterile, light-protected container.[5]

-

Aliquot the solution into smaller, sterile containers for use.

-

Each container must be labeled with the name of the solution, the concentration, the date of preparation, and an expiration date of two weeks from reconstitution.[5]

-

Store the working solution at 2-8°C and protect it from light.[2][5]

-

Before use, check the pH of the working solution; it must be greater than 5.0. If the pH is below 5.0, the solution has likely degraded and must be discarded.[9]

Institutional Oversight and Workflow

The process for obtaining approval to use this compound in a research setting is multi-step and requires careful planning and documentation. The following diagram illustrates the typical workflow for a researcher.

References

- 1. Standard on Preparation, Storage, and Use of this compound (Avertin) [policies.unc.edu]

- 2. unomaha.edu [unomaha.edu]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. research.uga.edu [research.uga.edu]

- 5. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]

- 6. DEA list of chemicals - Wikipedia [en.wikipedia.org]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. dea.gov [dea.gov]

- 9. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]

- 10. research.cuanschutz.edu [research.cuanschutz.edu]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

A Technical Guide to the Central Nervous System Effects of Tribromoethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoethanol (TBE), historically known by the trade name Avertin, is a halogenated alcohol used extensively as an anesthetic in laboratory rodents for short-term surgical procedures. Despite its utility in providing rapid induction of anesthesia, its use is controversial due to a lack of pharmaceutical-grade availability and a significant profile of adverse effects. This technical guide provides an in-depth examination of the effects of this compound on the central nervous system (CNS). It details its primary mechanism of action as a positive allosteric modulator of inhibitory neurotransmitter receptors, summarizes quantitative data on its anesthetic efficacy, outlines key experimental protocols for its preparation and use, and explores its neurotoxic potential. The information is intended to serve as a comprehensive resource for researchers to enable informed decisions regarding its application in experimental settings.

Introduction

2,2,2-Tribromoethanol (C₂H₃Br₃O) is a white crystalline solid, soluble in water and organic solvents, that acts as a potent central nervous system depressant.[1] Historically, it was used in humans as a basal anesthetic but was discontinued due to findings of hepatic damage.[2] Today, it is used almost exclusively in animal research, particularly for anesthetizing mice and rats for procedures such as the creation of transgenic animals.[3][4][5]

A critical consideration for researchers is that this compound is no longer available as a pharmaceutical-grade compound.[6][7] It must be prepared in the laboratory from commercially available reagents, introducing variability and risks associated with purity, preparation, and storage.[2][4] TBE degrades in the presence of heat and light into dibromoacetaldehyde and hydrobromic acid, toxic byproducts responsible for many of its severe adverse effects, including peritonitis, intestinal ileus, and organ damage.[6][8][9] Therefore, strict adherence to preparation and storage protocols is paramount.

Mechanism of Action on the Central Nervous System

The primary anesthetic and CNS depressive effects of this compound are mediated through the potentiation of inhibitory neurotransmission. TBE acts as a positive allosteric modulator of the two principal inhibitory ligand-gated ion channels in the CNS: the γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyR).[1]

Potentiation of GABA-A and Glycine Receptors

Similar to other anesthetics and its structural analog ethanol, TBE binds to a site on the GABA-A and glycine receptor complexes that is distinct from the agonist binding site. This allosteric binding increases the receptor's affinity for its respective neurotransmitter (GABA or glycine) and prolongs the duration of channel opening upon agonist binding. The result is an enhanced influx of chloride (Cl⁻) ions into the neuron, leading to hyperpolarization of the postsynaptic membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in generalized CNS depression, sedation, and anesthesia.[1][10]

While direct studies on TBE's subunit specificity are limited, research on the related compounds trichloroethanol and ethanol suggests that the effects are dependent on specific receptor subunit compositions and may involve downstream signaling pathways, such as the activation of G-protein βγ subunits (Gβγ), which in turn modulate receptor function.[2][8]

References

- 1. Subunit mutations affect ethanol actions on GABAA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors [frontiersin.org]

- 3. Inhibition of the Ethanol-induced Potentiation of α1 Glycine Receptor by a Small Peptide That Interferes with Gβγ Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecific inhibition of ethanol potentiation on glycine receptor by M554 stereoisomers | RTI [rti.org]

- 8. Blockade of Ethanol-Induced Potentiation of Glycine Receptors by a Peptide That Interferes with Gβγ Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Altered Sedative Effects of Ethanol in Mice with α1 Glycine Receptor Subunits that are Insensitive to Gβγ Modulation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Tribromoethanol in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoethanol (TBE), historically known by the trade name Avertin, is an injectable anesthetic agent that has seen widespread use in rodent surgical procedures due to its rapid induction of anesthesia. Despite its utility, significant concerns regarding its safety, stability, and variable efficacy have been raised, largely attributable to its non-pharmaceutical grade availability and potential for degradation into toxic byproducts. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound in rodents. While the primary metabolic pathway has been identified as glucuronidation in the liver, a thorough review of the available scientific literature reveals a notable absence of quantitative pharmacokinetic data, such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2). This document summarizes the known metabolic fate of TBE, details common experimental protocols for its use, and provides visualizations of the metabolic pathway and experimental workflows.

Introduction

2,2,2-Tribromoethanol (TBE) is a halogenated alcohol that acts as a central nervous system depressant, inducing a state of anesthesia.[1][2] It is typically administered to rodents via intraperitoneal (IP) injection.[3] The primary advantages of TBE include its rapid onset of action and the provision of adequate surgical analgesia for short-duration procedures (approximately 15-30 minutes).[3][4] However, its use is controversial due to a range of reported adverse effects, including peritonitis, abdominal adhesions, intestinal ileus, and mortality.[5][6] These toxicities are often linked to the degradation of TBE into dibromoacetaldehyde and hydrobromic acid, particularly when solutions are improperly prepared or stored.[7]

Metabolism of this compound

The primary route of detoxification for this compound in rodents is through metabolic transformation in the liver. The key metabolic pathway is conjugation with glucuronic acid , a process known as glucuronidation.

Glucuronidation Pathway

Glucuronidation is a major Phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion from the body. In this pathway, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group of this compound. This results in the formation of This compound glucuronide , a more polar and readily excretable metabolite. While the involvement of UGT enzymes is established, the specific isoforms responsible for TBE metabolism in rodents have not been definitively identified in the reviewed literature.

Pharmacokinetics

Quantitative Data

As a result of the lack of published studies on the quantitative pharmacokinetics of this compound in rodents, a table summarizing these parameters cannot be provided. Researchers are encouraged to conduct dedicated pharmacokinetic studies to fill this critical knowledge gap.

Experimental Protocols

The following sections detail common methodologies for the preparation and administration of this compound, as well as for the analysis of its anesthetic effects, as gleaned from various institutional guidelines and research publications.

Preparation of this compound Solution

The preparation of TBE for injection is a critical step, as improper technique can lead to the formation of toxic degradation products.

Materials:

-

2,2,2-Tribromoethanol powder

-

Tert-amyl alcohol (2-methyl-2-butanol)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile, light-protected storage containers (e.g., amber vials)

-

0.2 or 0.5 micron sterile filter

Stock Solution (e.g., 100% w/v):

-

Dissolve 2.5 grams of 2,2,2-tribromoethanol powder in 5 ml of tert-amyl alcohol.[8]

-

Gentle warming (to approximately 40°C) and vigorous stirring may be required to fully dissolve the powder.[8]

-

Store the stock solution in a sealed, light-protected container at 4°C.

Working Solution (e.g., 1.25% or 2.5%):

-

Dilute the stock solution with sterile saline or PBS to the desired final concentration. For example, to make a 200 ml of 1.25% solution, add the 5 ml of stock solution to 195 ml of sterile PBS.[8]

-

Filter-sterilize the final working solution through a 0.5 micron filter into a sterile, light-protected container.[8]

-

The pH of the final solution should be checked to ensure it is within a physiological range. A pH below 5 indicates degradation and the solution should be discarded.[7]

-

Working solutions should be stored at 4°C, protected from light, and are typically considered stable for up to two weeks.[3][7]

Administration to Rodents

-

Route of Administration: Intraperitoneal (IP) injection is the standard route for TBE administration in rodents.[3]

-

Dosage: Doses typically range from 125 mg/kg to 500 mg/kg in mice.[1][2] The appropriate dose can vary significantly depending on the mouse strain, sex, and age, and should be determined empirically.

-

Anesthetic Monitoring: Following administration, animals should be closely monitored for the induction of anesthesia (loss of righting reflex), depth of anesthesia (e.g., response to toe pinch), respiratory rate, and body temperature.

Sample Collection and Analysis (Hypothetical Pharmacokinetic Study)

While specific protocols for TBE pharmacokinetic studies are not available in the literature, a general methodology would likely involve the following steps:

-

Animal Model: Selection of a specific rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Drug Administration: Administration of a single, accurately measured dose of TBE via IP injection.

-

Blood Sampling: Serial blood samples would be collected at predetermined time points post-administration. Common collection sites in rodents include the saphenous vein, facial vein, or via terminal cardiac puncture under deep anesthesia.

-

Sample Processing: Blood samples would be processed to obtain plasma, which would then be stored frozen until analysis.

-

Bioanalytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), would be required to quantify the concentrations of both this compound and its primary metabolite, this compound glucuronide, in the plasma samples.

-

Pharmacokinetic Analysis: The resulting concentration-time data would be analyzed using appropriate pharmacokinetic software to determine key parameters.

Conclusion and Future Directions

This compound's primary metabolic fate in rodents is hepatic glucuronidation, leading to the formation of the more water-soluble this compound glucuronide, which is then excreted. Despite its long history of use as an anesthetic, there is a significant lack of quantitative pharmacokinetic data for TBE in the scientific literature. This absence of information on parameters such as Cmax, Tmax, and half-life hinders a complete understanding of its disposition and may contribute to the observed variability in its anesthetic effects and toxicity. Future research should prioritize well-designed pharmacokinetic studies in different rodent species and strains to quantify the absorption, distribution, metabolism, and excretion of this compound and its metabolites. Such data would be invaluable for refining dosing regimens, understanding potential drug-drug interactions, and better assessing the overall safety profile of this compound in preclinical research.

References

- 1. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.uga.edu [research.uga.edu]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. unthsc.edu [unthsc.edu]

- 8. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]

Unveiling the Hypnotic Properties of Tert-Amyl Alcohol in Avertin Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hypnotic effects of tert-amyl alcohol, a key component of the anesthetic solution Avertin. While tribromoethanol is the primary anesthetic agent in Avertin, tert-amyl alcohol functions as both a solvent and a weak hypnotic, contributing to the overall sedative properties of the solution. This document details the mechanism of action, quantitative data on its effects, and the experimental protocols used for its evaluation.

Hypnotic Effects and Potency

Tert-amyl alcohol (TAA), chemically known as 2-methyl-2-butanol, is a central nervous system depressant that elicits a range of effects including euphoria, sedation, and hypnosis. Its hypnotic properties are comparable to those of ethanol, though it is markedly more potent by weight.[1][2]

Quantitative Data Summary

The following table presents a summary of the available quantitative data regarding the hypnotic effects of tert-amyl alcohol.

| Parameter | Value | Species/Model |

| Hypnotic Dose | 2-4 grams | Human[1][2] |

| Comparative Potency | Significantly more potent than ethanol by weight | General[1][2] |

| Avertin Solution Ratio (tert-amyl alcohol:this compound) | 0.5:1 by volume | Laboratory Animals[1] |

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The primary mechanism underlying the hypnotic effects of tert-amyl alcohol involves its interaction with γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the mammalian central nervous system.

Tert-amyl alcohol functions as a positive allosteric modulator of these receptors. It binds to a site distinct from the endogenous ligand, GABA, and enhances the receptor's response to GABA. The binding of GABA to its receptor opens an integral chloride ion channel, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron. This hyperpolarization decreases the neuron's excitability. Tert-amyl alcohol potentiates this chloride current, thereby augmenting the inhibitory effect and producing sedation and hypnosis.

Scientific evidence indicates that the binding sites for alcohols are located within the transmembrane (TM) domains of the GABA-A receptor subunits. Specifically, amino acid residues in the second (TM2) and third (TM3) transmembrane segments are crucial for the modulatory actions of alcohols.[2]

Signaling Pathway of Tert-Amyl Alcohol's Hypnotic Effect

Caption: Positive allosteric modulation of the GABA-A receptor by tert-amyl alcohol, leading to a hypnotic effect.

Experimental Protocols for Assessing Hypnotic Effects

The hypnotic properties of compounds like tert-amyl alcohol are commonly evaluated in preclinical settings using behavioral assays. The "Loss of Righting Reflex" (LORR) is a standard and widely accepted protocol for this purpose.

Loss of Righting Reflex (LORR) Assay

Objective: To quantify the hypnotic potency (e.g., the median effective dose, ED50) and the duration of hypnotic effect of a substance.

Methodology:

-

Animal Model: The assay is typically conducted in rodents, such as mice or rats. It is crucial to maintain consistency in species, strain, sex, and age throughout the study.

-

Acclimatization: Animals are allowed to acclimate to the testing environment for a minimum of one hour prior to the experiment to reduce stress-induced variability.

-

Compound Administration: Tert-amyl alcohol, dissolved in an appropriate vehicle (e.g., physiological saline), is administered, commonly via an intraperitoneal (i.p.) injection. A range of doses is tested to construct a dose-response curve.

-

Assessment of Righting Reflex: Following administration, the animal is placed in a supine position (on its back), often in a V-shaped trough to prevent rolling.

-

Determination of Onset and Loss of Righting Reflex: The inability of the animal to right itself (return to a prone position with all four paws on the surface) within a predetermined time frame (e.g., 30 to 60 seconds) is defined as the loss of the righting reflex. The time from injection to this point is recorded as the onset of hypnosis .

-

Measurement of Hypnosis Duration: The animal is monitored at regular intervals for the return of its righting reflex. The duration of hypnosis (often referred to as "sleep time") is the time elapsed from the loss of the righting reflex until the animal can successfully right itself three times within a one-minute period.

-

Data Analysis: The percentage of animals exhibiting LORR at each dose is used to calculate the ED50 through statistical methods such as probit analysis. The duration of hypnosis is typically reported as the mean ± standard error of the mean (SEM) for each dose group.

LORR Assay Workflow

Caption: Standard workflow for the Loss of Righting Reflex (LORR) assay.

References

Tribromoethanol (Avertin): An In-Depth Technical Guide for Anesthesia in Genetically Engineered Mice

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Tribromoethanol (TBE), commonly known as Avertin, for surgical anesthesia in genetically engineered mice. Due to its rapid induction and recovery times, TBE has been a common choice for short surgical procedures, particularly in the generation of transgenic and other genetically modified mouse models. However, its use is associated with significant risks and requires meticulous preparation and handling to ensure animal welfare and data reproducibility. This document outlines the mechanism of action, detailed experimental protocols, potential adverse effects, and special considerations for use in genetically engineered strains.

Mechanism of Action

This compound acts as a positive allosteric modulator of the inhibitory GABA-A and glycine receptors in the central nervous system.[1] Its binding to these receptors enhances the effect of the endogenous ligands, gamma-aminobutyric acid (GABA) and glycine, respectively. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability.[2][3][4] This widespread neuronal inhibition is responsible for the induction of a state of general anesthesia.

Figure 1: Simplified signaling pathway of this compound's anesthetic action via the GABA-A receptor.

Preparation of this compound Anesthetic Solution

The safe and effective use of TBE is critically dependent on its proper preparation and storage. TBE is not commercially available as a pharmaceutical-grade anesthetic and must be compounded by the researcher.[5] Improperly prepared or stored solutions can degrade to form toxic byproducts, dibromoacetaldehyde and hydrobromic acid, which can cause severe adverse effects.[6]

Table 1: Materials for TBE Preparation

| Material | Supplier Example | Notes |

| 2,2,2-Tribromoethanol powder | Sigma-Aldrich (T48402) | Store protected from light. |

| 2-methyl-2-butanol (tert-amyl alcohol) | Sigma-Aldrich (152463) | Acts as a solvent and has mild hypnotic properties. |

| Sterile Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Varies | Use a sterile, physiologically compatible diluent. |

| Sterile 0.22 µm syringe filter | Millipore or similar | For filter sterilization of the final working solution. |

| Light-protecting sterile storage vials | Varies | Amber vials or clear vials wrapped in aluminum foil. |

| Magnetic stirrer and stir bar | Varies | For thorough dissolution. |

| Warming plate or water bath | Varies | To aid in the dissolution of TBE in tert-amyl alcohol. |

Experimental Protocol: Preparation of 1.25% (12.5 mg/mL) TBE Working Solution

This protocol is adapted from multiple institutional guidelines.

-

Prepare Stock Solution (100% w/v):

-

In a chemical fume hood, dissolve 10 g of 2,2,2-Tribromoethanol powder in 10 mL of tert-amyl alcohol in a glass container.

-

Gently warm the mixture to approximately 40°C while stirring on a magnetic stirrer until the TBE powder is completely dissolved. This may take several hours.

-

The stock solution is light-sensitive and should be stored in a tightly sealed, light-protected container at room temperature.

-

-

Prepare Working Solution (1.25% w/v):

-

To prepare a 200 mL working solution, add 2.5 mL of the 100% TBE stock solution to 197.5 mL of sterile PBS (pH 7.2-7.4).

-

Stir the solution thoroughly until it is completely clear.

-

Filter-sterilize the working solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

-

Storage and Handling:

-

The working solution must be stored refrigerated (2-8°C) and protected from light.

-

The solution is stable for a maximum of two weeks. Any unused solution should be discarded after this period.

-

Crucially, before each use, visually inspect the solution for any precipitation or discoloration (yellowing). If either is observed, the solution is presumed to have degraded and must be discarded.

-

The pH of the working solution should be checked periodically; a pH below 5.0 indicates degradation.

-

Figure 2: Experimental workflow for the preparation of this compound anesthetic solution.

Dosage and Administration

TBE is administered via intraperitoneal (IP) injection. The dosage can vary depending on the mouse strain, sex, age, and body condition. It is crucial to accurately weigh each animal before calculating the dose.

Table 2: Recommended Dosages and Anesthetic Parameters

| Parameter | Recommended Value | Notes |

| Dosage | 125 - 300 mg/kg | Start with a lower dose and assess anesthetic depth. Higher doses increase the risk of adverse effects.[7] |

| Administration Route | Intraperitoneal (IP) | |

| Induction Time | 1 - 5 minutes | Rapid onset of anesthesia. |

| Surgical Anesthesia Duration | 15 - 40 minutes | Can be highly variable.[5][8] |

| Recovery Time | 30 - 90 minutes | Monitor animals until they are fully recovered. |

Considerations for Genetically Engineered Mice

The anesthetic efficacy and safety of TBE can differ significantly between various inbred and genetically modified mouse strains.[9] This variability is a critical consideration for researchers to ensure both animal welfare and the consistency of experimental results.

Table 3: Strain-Specific Anesthetic Responses to this compound

| Strain | Anesthetic Sensitivity/Response | Key Findings | Reference |

| ICR (Outbred) | Generally responsive, serves as a common baseline. | A dose of 250 mg/kg provides a stable anesthetic plane. | [10] |

| C57BL/6 | Can be more resistant, requiring higher doses or combinations. | Anesthesia may be of shorter duration compared to ICR mice. TBE alone may not be sufficient for surgical procedures. | [9] |

| BALB/c | May be more sensitive or show variable responses. | TBE alone may not induce a sufficient anesthetic plane. | [9] |

| db/db and ob/ob | Unpredictable responses. | Altered metabolism in these models can affect drug clearance and anesthetic duration.[8] |

It is imperative for researchers to conduct pilot studies to determine the optimal TBE dosage for their specific genetically engineered mouse line. The use of anesthetic combinations, such as TBE with xylazine or medetomidine, has been explored to improve anesthetic efficacy in less responsive strains, though this introduces additional variables.[9]

Adverse Effects and Mitigation

The use of TBE is associated with a number of potential adverse effects, which can compromise animal welfare and introduce non-experimental variables into studies.

Table 4: Potential Adverse Effects of this compound and Mitigation Strategies